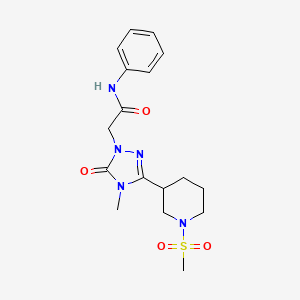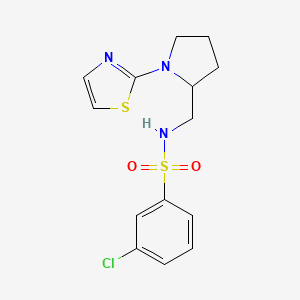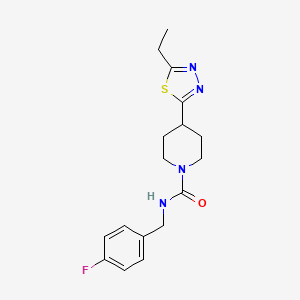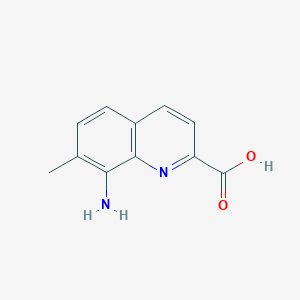![molecular formula C26H20FN3O3 B2997476 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 1326837-77-7](/img/structure/B2997476.png)
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an oxadiazole ring, a benzyloxy group, and a fluoroquinolone core, which contribute to its diverse chemical reactivity and biological activity.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibitEGFR kinase , a protein that plays a crucial role in cell signaling pathways .
Mode of Action
For instance, they can act as nucleophiles, reacting with electrophilic sites on their targets .
Biochemical Pathways
Similar compounds have been found to affect pathways involvingfree radical attack and SN1, SN2, and E1 reactions .
Result of Action
A similar compound has been found to show potentantiproliferative results against the A549 cancer cell line and also induced apoptosis in cancer cells .
Analyse Biochimique
Biochemical Properties
The compound 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It has been associated with the inhibition of dipeptidyl peptidase-4 (DPPIV), sulfonylurea-based, thiazolidinedione (TZD)-based, biguanide-based, and sodium/glucose cotransporter 2 (SGLT2) inhibitor-based drugs . These interactions contribute to its potential use in preventing or treating metabolic diseases .
Cellular Effects
This compound exerts notable effects on various types of cells and cellular processes . It has been observed to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has shown a remarkably excellent blood sugar reducing effect in various animal diabetic disease models .
Molecular Mechanism
The molecular mechanism of action of This compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to inhibit EGFR kinase, a key player in cell growth and proliferation . This inhibition is believed to contribute to its antiproliferative activities against human cancer cell lines .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound have been observed to change in laboratory settings
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models . While specific threshold effects and toxic or adverse effects at high doses have not been detailed, the compound has demonstrated a remarkably excellent blood sugar reducing effect in various animal diabetic disease models .
Metabolic Pathways
It is known to interact with various enzymes and proteins, suggesting that it may influence metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a phenol derivative in the presence of a base.
Formation of the Fluoroquinolone Core: The fluoroquinolone core is typically synthesized through a series of condensation reactions involving aniline derivatives and fluoro-substituted ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, such as temperature, solvent, and catalyst selection. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The fluoroquinolone core can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluoroquinolone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1-phenylprop-2-en-1-one: Another compound with a benzyloxyphenyl group, studied for its anticancer properties.
4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one: A structural isomer with similar biological activities.
Uniqueness
The uniqueness of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one lies in its combination of functional groups, which confer a distinct set of chemical reactivities and biological activities
Propriétés
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3/c1-2-30-15-22(24(31)21-14-19(27)10-13-23(21)30)26-28-25(29-33-26)18-8-11-20(12-9-18)32-16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUPVJGAPPDESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2997400.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2997402.png)
![5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2997404.png)
![8-cyclohexyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997406.png)






